molecular formula C20H24BClO3 B13462631 2-[2-[(2-Chlorophenyl)methoxy]-5-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[2-[(2-Chlorophenyl)methoxy]-5-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13462631
M. Wt: 358.7 g/mol
InChI Key: ZKKDMRPFAUMPKC-UHFFFAOYSA-N
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Description

2-{2-[(2-chlorophenyl)methoxy]-5-methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-chlorophenyl)methoxy]-5-methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chlorophenylmethanol with 5-methyl-2-hydroxybenzaldehyde to form an intermediate. This intermediate is then reacted with bis(pinacolato)diboron under palladium-catalyzed conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves stringent control of temperature, pressure, and catalyst concentration to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-chlorophenyl)methoxy]-5-methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in oxidation and substitution reactions under specific conditions .

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the compound under basic conditions.

Major Products

The major products formed from these reactions include biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2-{2-[(2-chlorophenyl)methoxy]-5-methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(2-bromophenyl)methoxy]-5-methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-{2-[(2-fluorophenyl)methoxy]-5-methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-{2-[(2-iodophenyl)methoxy]-5-methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

The presence of the 2-chlorophenyl group in 2-{2-[(2-chlorophenyl)methoxy]-5-methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane imparts unique reactivity and stability compared to its analogs. This makes it particularly effective in certain cross-coupling reactions where other halogenated derivatives may not perform as well .

Properties

Molecular Formula

C20H24BClO3

Molecular Weight

358.7 g/mol

IUPAC Name

2-[2-[(2-chlorophenyl)methoxy]-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C20H24BClO3/c1-14-10-11-18(23-13-15-8-6-7-9-17(15)22)16(12-14)21-24-19(2,3)20(4,5)25-21/h6-12H,13H2,1-5H3

InChI Key

ZKKDMRPFAUMPKC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)OCC3=CC=CC=C3Cl

Origin of Product

United States

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